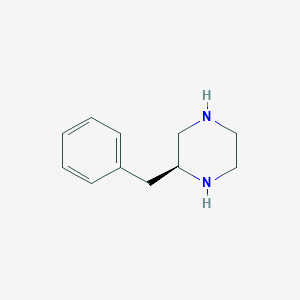

(S)-2-Benzylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-benzylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-13H,6-9H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITMXTLCKYLIKW-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609662 | |

| Record name | (2S)-2-Benzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208655-19-0 | |

| Record name | (2S)-2-Benzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 2 Benzylpiperazine and Its Analogues

Stereoselective Synthesis of (S)-2-Benzylpiperazine

The creation of the chiral center at the C2 position of the piperazine (B1678402) ring is a key challenge in the synthesis of this compound. Several strategies have been developed to achieve high enantioselectivity.

One prominent approach involves the asymmetric hydrogenation of a prochiral precursor. For instance, pyrazin-2-ols can be subjected to palladium-catalyzed asymmetric hydrogenation to produce chiral piperazin-2-ones with excellent diastereo- and enantioselectivity. rsc.org These intermediates can then be reduced, for example with lithium aluminum hydride (LiAlH₄), to yield the corresponding chiral piperazines without loss of optical purity.

Another powerful method is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones. nih.govcaltech.edu This allows for the synthesis of α-secondary and α-tertiary piperazin-2-ones in high yields and enantioselectivities. Subsequent reduction of the keto group provides access to the enantiopure piperazines. caltech.edu This strategy is advantageous as it can generate more complex, sterically hindered chiral centers. caltech.edu

Direct asymmetric functionalization of the piperazine ring has also been achieved. Asymmetric lithiation of an N-Boc-protected piperazine using a chiral ligand like (–)-sparteine, followed by trapping the lithiated intermediate with an electrophile, can install a substituent at the C2 position stereoselectively. nih.govbeilstein-journals.org For example, a kinetic resolution using n-BuLi/(+)-sparteine has been used to produce highly enantioenriched 2-arylpiperazines. nih.gov

Furthermore, chiral piperazines can be constructed from readily available precursors in the chiral pool, such as amino acids. nih.govnih.govresearchgate.net This approach leverages the inherent stereochemistry of the starting material to build the heterocyclic ring. A concise, modular synthesis of cis-2,6-disubstituted piperazines has been developed from amino acid precursors via a key Pd-catalyzed carboamination reaction. nih.gov

| Method | Precursor(s) | Key Reagents/Catalyst | Product Type | Enantioselectivity (ee or er) | Ref |

| Asymmetric Hydrogenation | 5,6-disubstituted pyrazin-2-ols | Pd(OCOCF₃)₂/(R)-TolBINAP, H₂ | Chiral piperazin-2-ones | Up to 90% ee | |

| Asymmetric Allylic Alkylation | N-protected piperazin-2-ones | [Pd₂(pmdba)₃], electron-deficient PHOX ligands | α-secondary/tertiary piperazin-2-ones | Good to excellent | caltech.edu |

| Asymmetric Lithiation (Kinetic Resolution) | Racemic N-Boc-2-arylpiperazines | n-BuLi/(+)-sparteine | Enantioenriched 2-arylpiperazines | High (e.g., >95% ee) | nih.gov |

| Synthesis from Chiral Pool | Amino acid derivatives, allylic amines | Pd₂(dba)₃, P(2-furyl)₃ | cis-2,6-disubstituted N-aryl piperazines | >97% ee | nih.gov |

Strategies for Chemical Derivatization of the Piperazine Ring

The two nitrogen atoms and the carbon backbone of the piperazine ring offer multiple sites for chemical modification, allowing for the fine-tuning of molecular properties.

The secondary amines of the piperazine ring are readily functionalized. Mono-N-substitution can be challenging due to competing disubstitution, often requiring the use of a large excess of piperazine or a protecting group strategy. muni.czgoogle.com For instance, one nitrogen can be protected with a group like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) to allow for selective functionalization of the other nitrogen. muni.cz

Standard N-alkylation methods include reductive amination with aldehydes or ketones using reducing agents like sodium triacetoxyborohydride, and nucleophilic substitution with alkyl halides. researchgate.netmdpi.com N-acylation is typically achieved by reacting the piperazine with acyl chlorides, anhydrides, or carboxylic acids using coupling agents. muni.cz These reactions are generally high-yielding and tolerate a wide range of functional groups, enabling the synthesis of large libraries of analogues. For example, a series of nih.govmdpi.comtriazolo[4,3-a]quinoxaline derivatives were prepared by reacting monosubstituted piperazines with a chloro-substituted quinoxaline (B1680401) precursor in acetone (B3395972) with potassium carbonate. nih.gov

Functionalization of the carbon atoms of the saturated piperazine ring is more challenging than N-derivatization but offers a powerful way to introduce structural diversity. mdpi.comencyclopedia.pub Direct C–H functionalization has emerged as a state-of-the-art strategy. mdpi.comencyclopedia.pubnsf.gov

One of the most effective methods is the deprotonation of a C-H bond adjacent to a nitrogen atom (the α-position) using a strong base, followed by reaction with an electrophile. beilstein-journals.orgbeilstein-journals.org The use of N-Boc protection facilitates this α-lithiation. By employing a chiral ligand such as sparteine, this process can be made enantioselective, providing access to chiral C-substituted piperazines. nih.govbeilstein-journals.orgwhiterose.ac.uk

Photoredox catalysis offers another modern approach for C–H functionalization under mild conditions. mdpi.comnsf.gov This strategy can be used for the C–H arylation, vinylation, and alkylation of N-Boc protected piperazines. nsf.gov For example, an iridium-based photocatalyst can mediate the coupling of N-Boc piperazine with 1,4-dicyanobenzenes to yield α-aryl-substituted piperazines. mdpi.com

| Functionalization Strategy | Position | Key Reagents/Method | Type of Group Introduced | Ref |

| N-Alkylation | N1 / N4 | Reductive amination (e.g., aldehyde, NaBH(OAc)₃) | Alkyl | mdpi.com |

| N-Acylation | N1 / N4 | Acyl chloride, base | Acyl | muni.cz |

| C-H Lithiation/Trapping | C2 / C3 | s-BuLi/(-)-sparteine, electrophile (e.g., MeOCOCl) | Various (e.g., -CO₂Me) | beilstein-journals.org |

| Photoredox C-H Arylation | C2 / C3 | Ir(ppy)₃, 1,4-dicyanobenzene, light | Aryl | mdpi.com |

N-Alkylation and N-Acylation Approaches

Modifications and Substitutions on the Benzyl (B1604629) Moiety

The benzyl group of this compound provides another key site for modification, allowing for exploration of the chemical space around this part of the molecule. Standard aromatic substitution reactions can be employed to introduce a wide variety of substituents onto the phenyl ring.

Design and Synthesis of Hybrid Molecules Incorporating the this compound Core

The this compound scaffold is a valuable building block for the design of hybrid molecules, where it is combined with other pharmacophores to target specific enzymes or receptors. This modular approach allows for the creation of novel chemical entities with tailored biological activities.

One notable example is the development of human carbonic anhydrase (hCA) inhibitors. Researchers have synthesized series of 2-benzylpiperazine (B1268327) derivatives by attaching a sulfamoylbenzamide group, a known zinc-binding moiety, to one of the piperazine nitrogens. The other nitrogen was then functionalized with various alkyl, acyl, or sulfonyl groups. These hybrid molecules showed potent, enantioselective inhibition of several hCA isoforms. nih.gov

In another study, the benzylpiperazine core was incorporated into novel benzene (B151609) sulfonamide hybrids. nih.gov These molecules were synthesized and evaluated for antioxidant and enzyme inhibitory activities against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Furthermore, benzylpiperazine derivatives have been explored as potential monoacylglycerol lipase (B570770) (MAGL) inhibitors and for their fungicidal properties. nih.govresearchgate.net For instance, linking substituted benzylpiperazine moieties to a trifluoromethyl-1,2,4-triazole scaffold resulted in hybrid compounds with significant fungicidal activity against various plant pathogens. nih.gov These examples highlight the versatility of the this compound core in constructing complex and biologically active molecules.

Structure Activity Relationship Sar Elucidation of S 2 Benzylpiperazine Derivatives

Impact of Stereochemistry on Biological Activity

Stereochemistry, the spatial arrangement of atoms within a molecule, is a critical determinant of biological activity for 2-benzylpiperazine (B1268327) derivatives. biomedgrid.com The presence of a chiral center at the C-2 position of the piperazine (B1678402) ring gives rise to two non-superimposable mirror images, the (S) and (R) enantiomers. biomedgrid.com Research has consistently shown that these enantiomers can exhibit different pharmacological profiles.

In many cases, the biological activity resides predominantly in one of the enantiomers. For instance, in a series of σ1 and σ2 receptor ligands, the (S)-enantiomer of (S)-1-(4-(3-fluorophenyl)butyl)-4-((S)-2-hydroxy-3-phenoxypropyl)-2-methylpiperazine showed significantly different affinity compared to its (R) counterpart. unict.it This highlights that the specific 3D orientation of the benzyl (B1604629) group in the (S)-configuration is often essential for optimal interaction with the binding site of a biological target. biomedgrid.comcymitquimica.com The differential activity between stereoisomers underscores the importance of stereoselective synthesis to produce the more potent enantiomer, thereby potentially enhancing therapeutic efficacy. biomedgrid.com

Influence of Substituent Nature and Position on the Benzyl Group

Modifications to the benzyl group, which often serves as a key hydrophobic domain, profoundly impact the activity of (S)-2-benzylpiperazine derivatives. The nature of the substituent and its position (ortho, meta, or para) on the phenyl ring can fine-tune the electronic and steric properties of the molecule, leading to significant changes in target affinity and selectivity. acs.orgnih.gov

For a series of compounds designed as antihyperglycemic agents, the substitution pattern on the benzyl ring was a determining factor for potency. acs.org A systematic study revealed that halogen substitutions were particularly effective. The 2-chloro (ortho) substituted derivative was more active than its 3-chloro (meta) and 4-chloro (para) analogs. acs.org Furthermore, the 2,4-dichloro substituted compound emerged as the most potent in this series, indicating that both electronic and steric factors of the substituents are strongly involved in the activity. acs.org In contrast, for σ1 receptor ligands, a para-substituent on the benzyl group (referred to as the secondary hydrophobic domain or HYD2) was found to improve both affinity and selectivity. acs.orgnih.gov Specifically, a 4-methoxybenzylpiperazinyl moiety was identified as a potent and selective feature. nih.gov

| Compound Series | Benzyl Ring Substituent | Position | Observed Activity Trend | Reference |

|---|---|---|---|---|

| Antihyperglycemic Agents | Cl | 2- (ortho) | More potent than 3-Cl and 4-Cl | acs.org |

| Antihyperglycemic Agents | F | - | Less potent than Cl | acs.org |

| Antihyperglycemic Agents | CF3 | - | Less potent than F | acs.org |

| Antihyperglycemic Agents | OMe | - | Less potent than CF3 | acs.org |

| Antihyperglycemic Agents | CH3 | - | Less potent than OMe | acs.org |

| Antihyperglycemic Agents | 2,4-dichloro | - | Most potent in the disubstituted series | acs.org |

| σ1 Receptor Ligands | 4-methoxy | 4- (para) | Improved affinity and selectivity | nih.gov |

Role of Piperazine Ring Substitutions and Conformations

The piperazine ring is not merely a spacer; its substitution and conformation are vital for biological activity. The nitrogen atom at the N4 position provides a convenient point for modification, which can significantly alter the compound's properties.

Studies on dipeptidyl peptidase IV (DPP-IV) inhibitors showed that retaining the benzyl substituent at the 2-position of the piperazine ring is essential for potent inhibitory activity. oatext.com Moving the benzyl group to the N4 position resulted in a flipped orientation in the enzyme's active site and inferior activity. oatext.com Furthermore, replacing the piperazine ring with other cyclic amines like piperidine (B6355638), morpholine, or pyrrolidine (B122466) often leads to a marked decrease in activity, highlighting the privileged nature of the piperazine scaffold. oatext.comtandfonline.com

For antihyperglycemic agents, substitution on the N4 nitrogen of the piperazine ring had a clear impact. Replacing the N-methyl group with a hydrogen atom led to a total loss of activity. acs.org An ethyl group had minimal effect, while a larger propyl group completely altered the activity. acs.org Interestingly, introducing another benzyl group at the N4 position also resulted in a complete loss of activity, suggesting a need for a specific balance in the size and nature of the substituents on the two piperazine nitrogens. acs.org

| Core Scaffold | N4-Substituent | Observed Activity (Antihyperglycemic) | Reference |

|---|---|---|---|

| 2-benzylpiperazine | -CH3 (Methyl) | Active (Reference) | acs.org |

| 2-benzylpiperazine | -H (Hydrogen) | Total loss of activity | acs.org |

| 2-benzylpiperazine | -CH2CH3 (Ethyl) | Little effect on activity | acs.org |

| 2-benzylpiperazine | -CH2CH2CH3 (Propyl) | Altered activity completely | acs.org |

| 2-benzylpiperazine | -CH(CH3)2 (Isopropyl) | Similar potency to N-methyl | acs.org |

| 2-benzylpiperazine | -CH2-Ph (Benzyl) | Total loss of activity | acs.org |

Effect of Linker Length and Connecting Moieties in Conjugate Systems

In the development of selective histone deacetylase 6 (HDAC6) inhibitors, the benzylpiperazine moiety was introduced as a "cap" group connected to a hydroxamate zinc-binding group via a carbon chain linker. nih.gov A clear SAR was observed: as the number of carbon atoms in the linker was increased, the HDAC6 inhibitory activity and isozyme selectivity decreased. nih.gov This demonstrates that an optimal linker length is required to correctly position the benzylpiperazine cap and the active part of the molecule within the enzyme's binding pockets. Similarly, in other conjugate systems, linker length can influence binding avidity and the efficiency of payload release at the target site. researchgate.netresearchgate.net Longer linkers can sometimes lead to greater activity by providing the necessary flexibility to reach distant binding sites, although this is highly system-dependent. researchgate.net

| Compound Class | Linker Modification | Impact on Activity | Reference |

|---|---|---|---|

| HDAC6 Inhibitors | Increased carbon chain length | Decreased inhibitory activity and selectivity | nih.gov |

| Enzyme-Drug Conjugates (General) | Increased linker length (e.g., PEG) | Can exhibit greater activity in certain systems | researchgate.net |

Identification of Key Pharmacophoric Features for Target Interaction

The collective SAR data allows for the definition of a pharmacophore model, which describes the essential structural features required for a molecule to interact with a specific biological target. For benzylpiperazine derivatives targeting σ1 receptors, Glennon's pharmacophore model is often cited. acs.orgresearchgate.net This model identifies two distal hydrophobic regions and a central, positive ionizable nitrogen as the key features for binding. acs.orgresearchgate.net

In this context:

Primary Hydrophobic Domain (HYD1): This is typically the other part of the molecule, connected to the N4 nitrogen of the piperazine ring. nih.gov

Central Basic Nitrogen: The N1 nitrogen of the piperazine ring, which is protonated at physiological pH, provides a crucial electrostatic interaction with the receptor. acs.orgresearchgate.net

Secondary Hydrophobic Domain (HYD2): The benzyl group at the C-2 position serves as this key hydrophobic region, fitting into a corresponding pocket in the receptor. acs.orgnih.gov

Molecular docking studies for tyrosinase inhibitors have also confirmed that the benzyl substituent is crucial, performing important hydrophobic interactions within the enzyme's active site that explain the higher potency of these compounds compared to analogues lacking this feature. butantan.gov.br Therefore, the core pharmacophore of an active this compound derivative generally consists of the correctly oriented benzyl group for hydrophobic interactions and the basic piperazine nitrogen for electrostatic or hydrogen bonding interactions.

Molecular Mechanisms and Biological Activities of S 2 Benzylpiperazine Analogues

Modulation of Neurotransmitter Systems and Receptors

(S)-2-benzylpiperazine analogues have been extensively studied for their ability to interact with and modulate various neurotransmitter systems. These interactions are central to their potential therapeutic effects and are characterized by their binding affinities and functional activities at monoamine transporters and specific receptor subtypes.

Monoamine Transporter Interactions (Dopamine, Serotonin (B10506), Noradrenaline Transporters)

Analogues of this compound have shown a range of affinities for the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). The parent compound, 1-benzylpiperazine (B3395278) (BZP), acts on the serotonin reuptake transporter, leading to increased extracellular serotonin levels. wikipedia.org It has a less potent effect on the noradrenaline and dopamine reuptake transporters. wikipedia.org Some BZP analogues are selective for the DAT, but many also exhibit affinity for M1 and H1 receptors. nih.gov

The affinity of 2-benzylpiperidine (B184556) for the dopamine transporter (DAT) has been reported with a Ki value of 6,360 nM and an IC50 for functional inhibition between 3,780 to 8,800 nM. wikipedia.org It also showed 36% inhibition of norepinephrine transporter (NET) binding and 22% inhibition of serotonin transporter (SERT) binding at a 10,000 nM concentration. wikipedia.org In contrast, a novel (S)-MK-26 analogue demonstrated high selectivity and affinity for DAT with a Ki of 26 nM and an IC50 of 0.56 µM, showing significantly lower affinity for NET and SERT. mdpi.com

Further studies on N-benzylpiperidine analogues of GBR12909 revealed that introducing an electron-withdrawing group at the C(4)-position of the N-benzyl group enhances DAT binding affinity. ebi.ac.uk This has led to the identification of analogues with high DAT affinity and significant selectivity over both SERT and NET. ebi.ac.uk For instance, certain 6-alkyl-3β-benzyl-2-[(methoxycarbonyl)methyl]tropane analogues have shown Ki values as low as 33 nM for DAT. ebi.ac.uk

Table 1: Monoamine Transporter Interaction Data for this compound Analogues

| Compound/Analogue | Transporter | Affinity (Ki) | Inhibition (IC50) | Selectivity |

|---|---|---|---|---|

| 2-Benzylpiperidine | DAT | 6,360 nM wikipedia.org | 3,780 - 8,800 nM wikipedia.org | - |

| NET | - | 36% inhibition at 10,000 nM wikipedia.org | - | |

| SERT | - | 22% inhibition at 10,000 nM wikipedia.org | - | |

| (S)-MK-26 | DAT | 26 nM mdpi.com | 0.56 µM mdpi.com | ~130-fold vs Modafinil mdpi.com |

| NET | Low affinity mdpi.com | 63.51 µM mdpi.com | - | |

| SERT | Low affinity mdpi.com | - | - | |

| N-benzylpiperidine analogues | DAT | High | - | Up to 500-fold vs SERT, 170-fold vs NET ebi.ac.uk |

| (-)-19a (tropane analogue) | DAT | 33 nM ebi.ac.uk | More potent than cocaine ebi.ac.uk | - |

| (+)-20a (tropane analogue) | DAT | 60 nM ebi.ac.uk | More potent than cocaine ebi.ac.uk | - |

Serotonergic Receptor Ligand Activity (e.g., 5-HT1, 5-HT2)

In addition to their effects on monoamine transporters, this compound analogues also demonstrate significant activity as ligands for various serotonin receptors. Benzylpiperazine (BZP) itself acts as a non-selective agonist at a wide array of serotonin receptors. wikipedia.org

Research into novel antidepressants has explored derivatives that combine 5-HT1A receptor affinity with serotonin transporter inhibition. nih.gov For example, certain 3-aminochroman derivatives linked to an indole (B1671886) moiety show good to excellent affinities for both targets. nih.gov Specifically, substitutions at the indole C-5 position have proven beneficial for dual 5-HT1A receptor and SERT binding affinity, with one compound showing a Ki of 128 nM for the 5-HT1A receptor. mdpi.com

Regarding the 5-HT2 receptor family, some arylpiperazine derivatives have been investigated for their activity. researchgate.net While many compounds without a basic nitrogen atom typically show low affinity, some non-basic ligands have demonstrated notable affinity for 5-HT2 receptors. mdpi.com For instance, certain compounds have shown Ki values below 100 nM for the 5-HT2B receptor and as low as 10 nM for specific analogues. mdpi.com

Table 2: Serotonergic Receptor Binding Data for this compound Analogues

| Compound/Analogue | Receptor Subtype | Affinity (Ki) | Functional Activity |

|---|---|---|---|

| Benzylpiperazine (BZP) | Various 5-HT receptors | - | Non-selective agonist wikipedia.org |

| Compound 10 (indole derivative) | 5-HT1A | 128 nM mdpi.com | - |

| Compound 11 (indole derivative) | SERT | 9.2 nM mdpi.com | Dual-binding with 5-HT1A mdpi.com |

| CHEMBL54707 | 5-HT2B | < 100 nM (10 nM) mdpi.com | - |

| CHEMBL294030 | 5-HT2B | < 100 nM (50 nM) mdpi.com | - |

| 5-HT2A | 100 nM mdpi.com | - |

Sigma Receptor Affinity and Selectivity (σ1, σ2)

This compound analogues have emerged as potent ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric conditions. researchgate.netnih.gov These compounds often exhibit high affinity for the σ1 receptor and varying degrees of selectivity over the σ2 receptor. nih.govacs.org

A series of N-(3-phenylpropyl)-N'-benzylpiperazines showed σ1 affinities in the range of 0.37-2.80 nM and σ2 affinities from 1.03-34.3 nM. nih.gov The selectivity, expressed as the σ2/σ1 affinity ratio, ranged from 1.4 to 52. nih.gov Further modifications, such as the introduction of a 4-methoxybenzylpiperazinyl moiety, have led to compounds with even higher σ1 receptor affinity and selectivity. nih.govacs.org For example, compound 15 in one study, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed a σ1 receptor affinity (Ki) of 1.6 nM and a remarkable selectivity ratio (K_i σ2/K_i σ1) of 886. nih.govacs.orgresearchgate.net

The stereochemistry of these analogues can also play a crucial role in their binding profiles. For instance, the (S)-(+)- and (R)-(-)-isomers of a reduced haloperidol (B65202) analogue showed different affinities for the σ1 receptor (3.6 nM and 5.3 nM, respectively) and moderate affinity for the σ2 receptor. acs.org

Table 3: Sigma Receptor Binding Data for this compound Analogues

| Compound/Analogue | σ1 Affinity (Ki) | σ2 Affinity (Ki) | Selectivity (Ki σ2/Ki σ1) |

|---|---|---|---|

| N-(3-phenylpropyl)-N'-benzylpiperazines | 0.37 - 2.80 nM nih.gov | 1.03 - 34.3 nM nih.gov | 1.4 - 52 nih.gov |

| Compound 15 | 1.6 nM nih.govacs.orgresearchgate.net | - | 886 nih.govacs.orgresearchgate.net |

| Lead Compound 8 | - | - | 432 nih.govacs.orgresearchgate.net |

| (S)-(+)-2 (reduced haloperidol analogue) | 3.6 nM acs.org | 30.9 nM acs.org | < 10 acs.org |

| (R)-(-)-2 (reduced haloperidol analogue) | 5.3 nM acs.org | 24.1 nM acs.org | < 10 acs.org |

Enzymatic Inhibition and Modulation

Beyond receptor interactions, this compound analogues have been investigated for their ability to inhibit specific enzymes, highlighting their potential as therapeutic agents for a broader range of diseases.

Histone Deacetylase 6 (HDAC6) Inhibition

The benzylpiperazine moiety has been successfully incorporated into the design of selective histone deacetylase 6 (HDAC6) inhibitors. nih.govnih.gov By combining the structure of HDAC6 inhibitors with brain-penetrant histamine (B1213489) H1 receptor antagonists containing a benzylpiperazine unit, researchers have developed potent and isozyme-selective HDAC6 inhibitors. nih.gov

One such compound, KH-259, demonstrated selective inhibition of HDAC6 and was able to increase levels of acetylated α-tubulin in the brain without affecting acetylated histone H3K9 levels, which is consistent with specific cytoplasmic HDAC6 inhibition. nih.govnih.gov This approach highlights the utility of the benzylpiperazine structure as a shuttle to enhance the blood-brain barrier permeability of HDAC inhibitors. nih.gov

Table 4: HDAC6 Inhibition Data for Benzylpiperazine Derivatives

| Compound | Target | Effect | Note |

|---|---|---|---|

| KH-259 (1) | HDAC6 | Selective inhibitor nih.govnih.gov | CNS-penetrant, increased acetylated α-tubulin in the brain nih.govnih.gov |

| Compound 2 | HDAC6 | Potent selective inhibitor nih.gov | Lead compound for further development nih.gov |

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

This compound derivatives have also been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. oatext.comwikipedia.orgnih.gov Structure-activity relationship studies of sitagliptin (B1680988), a known DPP-IV inhibitor, revealed that a 2-benzylpiperazine (B1268327) derivative exhibited a strong inhibitory activity with an IC50 of 19 nM. oatext.comresearchgate.net

The design of novel DPP-IV inhibitors has explored replacing the piperazine (B1678402) ring system with other heterocyclic structures like piperidine (B6355638) and pyrrolidine (B122466). oatext.com While a pyrrolidine-based analogue was found to be the most active among the newly designed compounds, it still showed less inhibitory activity compared to the original 2-benzylpiperazine lead compound. oatext.com

Table 5: DPP-IV Inhibition Data for this compound Analogues

| Compound/Analogue | Target | Inhibition (IC50) | Note |

|---|---|---|---|

| 2-benzylpiperazine derivative | DPP-IV | 19 nM oatext.comresearchgate.net | Potent inhibitor identified from SAR studies of sitagliptin oatext.comresearchgate.net |

| Sitagliptin | DPP-IV | 18 nM oatext.com | Reference compound, β-homophenylalanine triazolopiperazine derivative oatext.com |

| Pyrrolidine analogue | DPP-IV | Less active than lead | Replacement of the piperazine ring resulted in reduced activity oatext.com |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

This compound analogues have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in the breakdown of the neurotransmitter acetylcholine (B1216132). scielo.brresearchgate.netmdpi.com The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease, as it helps to increase acetylcholine levels in the brain. scielo.brnih.gov

Various structural modifications of the this compound scaffold have been explored to enhance inhibitory activity. For instance, hybrid molecules combining the benzylpiperazine moiety with other pharmacologically active structures have shown promise. scielo.brmdpi.com In one study, hybrid compounds of 7-methoxytacrine and donepezil (B133215), where benzylpiperazine acted as an isostere for the benzylpiperidine fragment of donepezil, exhibited significant cholinesterase inhibitory activity. Specifically, compounds 59, 60, and 61 showed IC50 values of 1.12 ± 0.11 μM, 1.16 ± 0.22 μM, and 1.94 ± 0.26 μM against human AChE, respectively. Compound 62 was a potent inhibitor of human BuChE with an IC50 value of 0.42 ± 0.01 μM. scielo.br

Another series of novel carbazole-benzylpiperazine hybrids also demonstrated inhibitory effects, with several compounds showing good activity against both AChE and BuChE. researchgate.net The nature of the linker between the carbazole (B46965) and benzylpiperazine moieties, as well as the substituents on the phenyl ring of the benzylpiperazine, were found to greatly influence the inhibitory activity and selectivity. researchgate.net

Furthermore, the replacement of the piperidine ring in donepezil with a piperazine ring has been a strategy to develop dual-target inhibitors of both AChE and BChE. mdpi.com One such derivative, compound 8i, showed potent inhibitory effects on both AChE (IC50 = 0.39 μM) and BuChE (IC50 = 0.28 μM). mdpi.com Kinetic studies revealed that this compound binds to both the peripheral anionic site and the catalytic active site of both enzymes. mdpi.com

The substitution pattern on the phenyl ring of the benzylpiperazine moiety has also been shown to be critical for activity. Electron-withdrawing groups like chlorine, fluorine, and nitro groups, particularly at the ortho and para positions, have been found to enhance the inhibitory potency against AChE. nih.gov For example, a derivative with a chlorine at the ortho position (compound 4a) exhibited an IC50 of 0.91 ± 0.045 μM. nih.gov

| Compound/Derivative | Target Enzyme | IC50 (μM) |

| Donepezil-7-methoxytacrine Hybrid (59) | human AChE | 1.12 ± 0.11 |

| Donepezil-7-methoxytacrine Hybrid (60) | human AChE | 1.16 ± 0.22 |

| Donepezil-7-methoxytacrine Hybrid (61) | human AChE | 1.94 ± 0.26 |

| Donepezil-7-methoxytacrine Hybrid (62) | human BuChE | 0.42 ± 0.01 |

| Carbazole-benzylpiperazine Hybrid (2a) | AChE | 0.063 ± 0.003 |

| Carbazole-benzylpiperazine Hybrid (2b) | AChE | 0.056 ± 0.002 |

| Carbazole-benzylpiperazine Hybrid (2g) | AChE | 0.031 ± 0.001 |

| Carbazole-benzylpiperazine Hybrid (2i) | AChE | 0.028 ± 0.001 |

| Donepezil Analogue (8i) | AChE | 0.39 |

| Donepezil Analogue (8i) | BuChE | 0.28 |

| Phthalimide Derivative (4a) | AChE | 0.91 ± 0.045 |

Carbonic Anhydrase (CA) Inhibition

Derivatives of 2-benzylpiperazine have emerged as a promising class of inhibitors for human carbonic anhydrases (hCAs), a family of zinc-containing enzymes involved in various physiological processes. rcsb.orgx-mol.com Inhibition of specific hCA isoforms has therapeutic potential, for instance, in lowering intraocular pressure in glaucoma. rcsb.orgx-mol.com

Studies have shown that introducing a sulfamoylbenzamide group, a known zinc-binding moiety, onto one nitrogen of the piperazine ring, and various alkyl, acyl, or sulfonyl groups on the other nitrogen, results in potent hCA inhibitors. rcsb.orgx-mol.com Many of these compounds exhibit low to medium nanomolar inhibition constants (Ki) against hCA I, II, and IV, but not against the tumor-associated isoform hCA IX. rcsb.orgx-mol.com The interaction with the enzyme was often found to be enantioselective. rcsb.orgx-mol.com

X-ray crystallography and molecular modeling have provided insights into the binding mode of these inhibitors. rcsb.orgx-mol.com For example, the crystal structure of hCA I in complex with a 4-[(3S)-3-benzyl-4-(4-sulfamoylbenzoyl)piperazine-1-carbonyl]benzene-1-sulfonamide inhibitor has been determined, elucidating the specific interactions within the enzyme's active site. rcsb.org The design of these inhibitors often involves a benzenesulfonamide (B165840) moiety that anchors to the catalytic zinc ion, with a "tail" portion of the molecule extending into the active site cavity. nih.gov

| Compound Class | Target Isoforms | Inhibition Range (Ki) |

| 2-Benzylpiperazine derivatives | hCA I, II, IV | Low to medium nanomolar |

Cyclooxygenase (COX) Enzyme Interactions

The interaction of this compound and its analogues with cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway, has been a subject of interest. innovareacademics.indrugbank.com COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of pain, inflammation, and fever. drugbank.com There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation. drugbank.com

While direct inhibitory data for this compound on COX enzymes is not extensively detailed in the provided context, related compounds like 4-benzylpiperidine (B145979) have shown anti-inflammatory properties, suggesting a potential interaction with the inflammatory cascade that involves COX enzymes. innovareacademics.in For instance, 4-benzylpiperidine demonstrated significant anti-proteinase activity, which is a marker of anti-inflammatory action. innovareacademics.in The inhibition of proteinase activity can indirectly relate to the modulation of inflammatory pathways where COX enzymes are central. innovareacademics.in

Phospholipase A2 (PLA2) Inhibition

Phospholipase A2 (PLA2) enzymes are critical in the inflammatory process as they catalyze the hydrolysis of phospholipids, leading to the release of arachidonic acid, the precursor for inflammatory mediators like eicosanoids and platelet-activating factor. nih.gov Inhibition of PLA2 is therefore a potential therapeutic strategy for inflammatory conditions. nih.gov

Research into PLA2 inhibitors has explored piperazine-containing compounds. One study showed that introducing a piperazine ring into a lead compound did not negatively affect the inhibitory activity against Group IIA secretory PLA2 (sPLA2), with IC50 values in the micromolar range. uliege.be Specifically, a piperazine derivative (compound II) had an IC50 of 2.2 µM against GIIA sPLA2. uliege.be

Another study investigated a carbodithioate derivative, benzyl (B1604629) 4-nitrobenzenecarbodithioate (I), for its ability to inhibit a myotoxic PLA2 from snake venom. This compound demonstrated an IC50 of 55.58 ± 4.6 µM. unlp.edu.arresearchgate.net Molecular docking studies suggested that this compound interacts with the active site residues of the enzyme, thereby preventing the normal catalytic cycle. unlp.edu.arresearchgate.net

| Compound | Target Enzyme | IC50 (µM) |

| Piperazine derivative (II) | GIIA sPLA2 | 2.2 |

| Benzyl 4-nitrobenzenecarbodithioate (I) | Myotoxic PLA2 | 55.58 ± 4.6 |

Interactions with Other Biological Targets (e.g., Androgen Receptor)

This compound analogues have been investigated for their interactions with various biological targets beyond the aforementioned enzymes. One such target is the androgen receptor (AR), which plays a crucial role in the development and progression of prostate cancer. researchgate.netjhoponline.com

Aryl piperazine derivatives have been reported to bind to the ligand-binding pocket of the AR. researchgate.net Molecular docking studies of compounds such as 1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine (compound 5) have shown binding affinities of -7.5 kcal/mol with the androgen receptor. researchgate.net This interaction is characterized by hydrogen, electrostatic, and hydrophobic bonds, suggesting a stable complex. researchgate.net Such findings provide a basis for designing more potent anti-prostate cancer agents that target the androgen receptor. researchgate.net The development of selective androgen receptor degraders (SARDs) is an emerging therapeutic strategy for androgen-dependent conditions. wikipedia.org

Antiproliferative and Cytotoxic Effects in Disease Models

The antiproliferative and cytotoxic effects of this compound derivatives have been evaluated in various disease models, particularly in cancer research. researchgate.netsrce.hrmdpi.com

Piperazine derivatives have demonstrated cytotoxic effects in different cell lines. For instance, N-benzylpiperazine (BZP) and its analogues have shown concentration-dependent cytotoxicity in differentiated SH-SY5Y cells, a human neuroblastoma cell line. researchgate.net This cytotoxicity is associated with mitochondrial hyperpolarization and can lead to early apoptosis. researchgate.net In another study, piperazine derivatives were found to induce cell death in cardiac cells by disrupting Ca2+ homeostasis, causing ATP depletion, and loss of mitochondrial membrane potential. srce.hr

The antiproliferative activity of piperazine-substituted compounds has also been observed in various cancer cell lines, with some compounds showing activity at micromolar and even submicromolar concentrations. mdpi.com The mechanisms underlying this cytotoxicity can involve the induction of apoptosis. mdpi.com For example, some benzo[c]phenanthridine (B1199836) derivatives, which can incorporate a piperazine moiety, have shown antiproliferative effects on androgen-independent prostate cancer cells (PC3). tandfonline.com

| Cell Line | Compound Class | Effect |

| SH-SY5Y (neuroblastoma) | Piperazine derivatives | Cytotoxicity, mitochondrial hyperpolarization, apoptosis researchgate.net |

| H9c2 (cardiac) | Piperazine derivatives | Cytotoxicity, disrupted Ca2+ homeostasis, ATP depletion srce.hr |

| Various cancer cell lines | Piperazine-substituted pyranopyridines | Antiproliferative activity, apoptosis induction mdpi.com |

| PC3 (prostate cancer) | Benzo[c]phenanthridine derivatives | Antiproliferative effect tandfonline.com |

Neuroprotective Properties

This compound analogues have shown potential neuroprotective properties in various experimental models. acs.orgnih.gov Neuroprotection is a critical therapeutic goal in neurodegenerative disorders like Alzheimer's disease, which are characterized by the progressive loss of neurons. acs.orgnih.gov

One mechanism through which these compounds may exert neuroprotection is by interacting with sigma receptors (S1R and S2R), which are involved in cellular responses such as calcium homeostasis and the reduction of oxidative stress. acs.orgnih.gov A series of novel ligands combining a benzylpiperazine or benzylpiperidine moiety with a 1,3-dithiolane-based heterocycle exhibited low nanomolar affinity for sigma-1 and sigma-2 receptors. acs.orgnih.gov

Selected compounds from this series were able to protect the human neuroblastoma cell line SH-SY5Y from neurotoxicity induced by rotenone, oligomycin, and NMDA. acs.orgnih.gov The neuroprotective effect against rotenone-induced toxicity was shown to be mediated by the sigma-1 receptor. acs.orgnih.gov For example, compound II, a piperazine derivative, displayed an excellent affinity for S1R (Ki = 1.3 nM) and was effective in protecting neuronal cells from these cytotoxic insults. acs.orgnih.gov

The inhibition of histone deacetylase 6 (HDAC6), an enzyme primarily located in the cytoplasm, is another attractive target for treating neurodegenerative diseases. nih.gov Benzylpiperazine derivatives have been designed as CNS-penetrant and selective HDAC6 inhibitors. nih.gov These compounds have shown antidepressant activity and increased levels of acetylated α-tubulin in the brain, a marker of HDAC6 inhibition, without affecting nuclear histone acetylation. nih.gov

| Compound Class/Derivative | Proposed Mechanism | Observed Effect |

| Dithiolane-based benzylpiperazine ligands | Sigma-1 receptor agonism | Protection of SH-SY5Y cells from rotenone, oligomycin, and NMDA-induced neurotoxicity acs.orgnih.gov |

| Benzylpiperazine derivatives | Selective HDAC6 inhibition | Antidepressant activity, increased brain acetylated α-tubulin nih.gov |

Antimicrobial and Antioxidant Activities

Derivatives of this compound have been the subject of research to explore their potential as both antimicrobial and antioxidant agents. These studies investigate how structural modifications to the core piperazine structure influence its biological activity.

Antimicrobial Activity

The search for new antimicrobial agents is driven by the increasing challenge of microbial resistance to existing drugs. derpharmachemica.com Piperazine derivatives have shown a broad spectrum of pharmacological activities, including antibacterial and antifungal properties. derpharmachemica.com

Research into various piperazine derivatives has revealed a range of antimicrobial efficacy. For instance, some novel piperazine derivatives have demonstrated activity against the Gram-negative bacterium Pseudomonas aeruginosa and the fungus Candida albicans. vietnamjournal.rujapsonline.com However, in the same studies, strong resistance was observed against the Gram-positive bacterium Staphylococcus aureus. vietnamjournal.rujapsonline.com In contrast, other studies on different piperazine derivatives, specifically 6-methoxybenzothiazole-piperazine derivatives, found activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. nih.gov

Further studies have highlighted the nuanced effects of different chemical substitutions on antimicrobial action. For example, piperazine derivatives containing an imidazole (B134444) moiety were found to have better antibacterial and antifungal activity than those with a triazole moiety. japsonline.com Similarly, benzyl substitution on the piperazine ring has been shown to increase antibacterial activity compared to methyl or phenyl substitutions. researchgate.net Some chalcone-containing piperazine derivatives have also shown potential, with one compound exhibiting a minimum inhibitory concentration (MIC) of 2.22 µg/mL against Candida albicans. derpharmachemica.com

The following table summarizes the antimicrobial activity of selected piperazine derivatives from various studies.

| Compound/Derivative | Microorganism | Activity/Measurement | Reference |

| Chalcone-piperazine derivative | Candida albicans | MIC: 2.22 µg/mL | derpharmachemica.com |

| PD-2 (a novel piperazine derivative) | Pseudomonas aeruginosa, Candida albicans | Active | vietnamjournal.runih.gov |

| PD-1, PD-2, and two other derivatives | Staphylococcus aureus | Resistant | vietnamjournal.runih.gov |

| Piperazine with imidazole moiety | Pseudomonas aeruginosa, Candida albicans | Active | japsonline.com |

| Piperazine with triazole moiety | Pseudomonas aeruginosa, Candida albicans | Less active than imidazole derivatives | japsonline.com |

| All synthesized piperazine derivatives | Staphylococcus aureus | Resistant | japsonline.com |

| Compound 2b and 2e (6-methoxybenzothiazole-piperazine derivatives) | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans | Active | nih.gov |

| Benzyl piperazine derivatives | Staphylococcus epidermidis, Streptococcus mutans, Bacillus subtilis | Remarkable activity | researchgate.net |

Antioxidant Activity

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in various diseases. nih.gov Antioxidants can mitigate the damaging effects of ROS. nih.gov Several studies have evaluated the antioxidant potential of piperazine derivatives using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical cation scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. nih.govmedwinpublishers.com

The antioxidant capacity of piperazine derivatives can be significantly influenced by their structural features. For example, in a study of novel piperazine derivatives, compound PD-2 showed good antioxidant activity with an IC50 value of 2.396 µg/mL in the DPPH assay. vietnamjournal.runih.gov In another study, piperazine derivatives with a triazole unit (ITZ-1 and ITZ-2) demonstrated strong antioxidant activity with IC50 values of 0.70 and 0.224 μg/ml, respectively. japsonline.com The presence of specific functional groups, such as a hydroxyl group or a catechol ring, has been found to be important for antioxidant activity. researchgate.netscielo.br

The table below presents the antioxidant activity of various piperazine analogues as reported in the literature.

| Compound/Derivative | Assay | Result (IC50 or other metric) | Reference |

| PD-2 | DPPH | IC50: 2.396 µg/mL | vietnamjournal.runih.gov |

| ITZ-1 | DPPH | IC50: 0.70 μg/ml | japsonline.com |

| ITZ-2 | DPPH | IC50: 0.224 μg/ml | japsonline.com |

| Piperazinyl flavone (B191248) derivatives | H2O2 scavenging | EC50: ~2 µM (for some compounds) | nih.gov |

| Compound 75 (quinoline carboxamide-benzylpiperidine hybrid) | Antioxidant activity | EC50: 12.2 ± 0.4 µM | scielo.br |

| Compound 76 (donepezil-Trolox hybrid) | Antioxidant activity | IC50: 41.33 µM | scielo.br |

| 1,3,5-triazine analogues (Compounds 5, 6, 13, 25) | ABTS | EC50: 17.16–27.78 μM at 60 min | mdpi.com |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.org It is widely used to understand and predict the interaction between a ligand, such as an (S)-2-benzylpiperazine derivative, and its protein target.

Research on this compound derivatives has extensively used molecular docking to explore their binding modes with various enzymes. For instance, docking studies on inhibitors of human carbonic anhydrases (hCAs) have helped to understand how these compounds bind to the enzyme's active site. nih.gov Similarly, in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease, molecular docking has been crucial. researchgate.netresearchgate.net These simulations revealed that carbazole-benzylpiperazine hybrids could effectively bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. researchgate.netscielo.br

In the context of monoacylglycerol lipase (B570770) (MAGL) inhibitors, molecular modeling studies, including docking, have successfully predicted the binding mode of benzylpiperazine-based compounds within the MAGL active site. unimi.itnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net For example, docking of a potent piperic acid and benzylpiperazine hybrid (13b) showed strong interactions with key residues like Trp86, Tyr337 in AChE and Trp82 in BChE. researchgate.net

The results from docking studies are often presented with a "docking score," which estimates the binding affinity. These scores, combined with analysis of the binding pose, provide a rational basis for structure-activity relationships (SAR).

Table 1: Examples of Molecular Docking Studies on Benzylpiperazine Derivatives

| Derivative Class | Protein Target(s) | Key Findings from Docking |

| Sulfamoylbenzamide-benzylpiperazines | Human Carbonic Anhydrases (hCA I, II, IV) | Elucidation of the binding mode within the enzyme active site. nih.gov |

| Carbazole-benzylpiperazine hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Good correlation between IC50 values and binding interactions; identified interactions with both CAS and PAS of the enzymes. researchgate.netscielo.br |

| Piperic acid-benzylpiperazine hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Compound 13b fits well into the active sites, forming stable interactions with key amino acid residues. researchgate.net |

| Benzylpiperazine-based compounds | Monoacylglycerol Lipase (MAGL) | Predicted the binding mode into the MAGL active site, confirming inhibitory potency. unimi.itnih.gov |

| Ring-fused benzimidazoles with benzylpiperazine moiety | Acetylcholinesterase (AChE) | Showed preferential binding affinity, with the tricyclic system in the PAS and the side chain in the anionic site. ekb.eg |

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes

MD simulations have been employed to validate the docking results for this compound derivatives. For selected potent inhibitors of cholinesterases, MD simulations confirmed their stability within the enzyme's active site. researchgate.net Studies on piperic acid-benzylpiperazine hybrids also used molecular dynamics to confirm that the compound forms stable and strong interactions with key residues in both AChE and BChE. researchgate.net These simulations can track parameters like the root-mean-square deviation (RMSD) of the complex over the simulation time to assess its stability. A stable RMSD suggests that the ligand remains securely bound in its predicted pose.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. toxicology.org The goal is to develop predictive models that can estimate the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

A typical QSAR workflow involves generating molecular descriptors (quantifications of molecular properties) for a series of compounds with known activities. toxicology.org These descriptors are then used to build a statistical model (e.g., using multiple linear regression or machine learning algorithms) that correlates the descriptors with the activity. toxicology.orgnih.gov

For piperazine (B1678402) derivatives, 3D-QSAR studies have been conducted to understand the relationship between their electrostatic and steric properties and their antagonistic effects. nih.gov In the development of mTORC1 inhibitors, QSAR modeling revealed that descriptors like the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), and molar refractivity (MR) were significant in predicting the inhibitory activity of piperazine derivatives. researchgate.net Although not always specific to the this compound scaffold itself, these studies on related piperazine and benzylpiperidine structures demonstrate the utility of QSAR in this chemical space. nih.gov A robust QSAR model, once validated, can be a powerful tool for predicting the therapeutic potency of novel derivatives. nih.gov

In Silico ADME Prediction for Optimized Pharmacokinetic Profiles

Before a compound can become a drug, it must possess suitable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME prediction models use computational algorithms to estimate these properties based on the molecule's structure. mdpi.com

For several series of benzylpiperazine derivatives, in silico ADME predictions have been an integral part of their evaluation. unimi.itnih.gov These studies often predict properties such as oral bioavailability, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential for toxicity. researchgate.netmdpi.com For example, benzylpiperidine and benzylpiperazine-based MAGL inhibitors were reported to have very good properties concerning ADME parameters. unimi.itnih.gov Similarly, in the design of novel mTORC1 inhibitors, pharmacokinetic profiles (ADME) were evaluated in silico to select promising candidate compounds. researchgate.net These predictive models help researchers to optimize the ADME profile of lead compounds, modifying their structure to enhance drug-like characteristics.

Table 2: Common In Silico ADME Parameters Predicted for this compound Derivatives

| ADME Parameter | Description | Relevance |

| Absorption | Prediction of oral bioavailability and intestinal absorption. | Determines how much of the drug enters the bloodstream after oral administration. |

| Distribution | Prediction of blood-brain barrier (BBB) penetration and plasma protein binding. | Affects where the drug goes in the body and its availability to reach the target site. mdpi.com |

| Metabolism | Prediction of inhibition or substrate activity for Cytochrome P450 (CYP) enzymes. | Indicates potential for drug-drug interactions and determines the metabolic stability of the compound. mdpi.com |

| Excretion | Prediction of total clearance. | Influences the dosing frequency and duration of action. mdpi.com |

| Toxicity | Prediction of potential toxicities (e.g., hERG inhibition, mutagenicity). | Early identification of potential safety issues. |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to bind to a specific biological target. medsci.org This model can then be used as a 3D query to search large chemical databases for new molecules that fit the model, a process known as virtual screening.

This approach is powerful for discovering novel ligands with different chemical scaffolds. For σ1 receptor ligands, a pharmacophore model was established featuring two distal hydrophobic regions and a central positive ionizable nitrogen as essential for binding. acs.org New benzylpiperazine derivatives were designed to fit this model. acs.org

Virtual screening campaigns, guided by either ligand-based or structure-based pharmacophore models, have been successful in identifying novel hits for various targets. medsci.org For instance, a structure-based pharmacophore model was generated from the crystal structure of the Akt2 protein to find new inhibitors. medsci.org The hits from virtual screening are typically subjected to further filtering, such as ADME analysis and molecular docking, to refine the selection before they are synthesized and tested experimentally. medsci.org This integrated computational strategy accelerates the discovery of new lead compounds based on scaffolds like this compound.

Preclinical Pharmacological Investigations of S 2 Benzylpiperazine Derivatives

In Vitro Assays for Target Engagement and Functional Activity

In vitro assays are fundamental in early-stage drug discovery to determine how a compound interacts with its intended biological target and to assess its functional consequences at a cellular level.

The piperazine (B1678402) ring is a common feature in ligands for various receptors, particularly sigma (σ) receptors, which are implicated in numerous central nervous system (CNS) disorders. researchgate.net Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.

In one study, a series of new benzylpiperazinyl derivatives were synthesized and evaluated for their affinity towards σ1 and σ2 receptors. acs.orgnih.gov The compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) demonstrated a particularly high affinity for the σ1 receptor, with a Kᵢ value of 1.6 nM. acs.orgnih.gov This represented a significant improvement in both affinity and selectivity over the lead compound. acs.orgnih.gov The selectivity ratio (Kᵢ σ2/Kᵢ σ1) for compound 15 was 886, indicating a strong preference for the σ1 receptor subtype. acs.orgnih.gov

Similarly, research into fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives identified compounds with low nanomolar affinity for σ1 receptors. nih.gov For instance, 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-(2-fluoroethoxy)benzyl)piperazine (6) showed a Kᵢ of 1.85 ± 1.59 nM for the σ1 receptor and a Kᵢ of 291 ± 111 nM for the σ2 receptor, resulting in a high subtype selectivity of 157. nih.gov Other investigations have also confirmed that combining benzylpiperazine with other structural motifs can yield potent and selective σ1 receptor ligands. researchgate.netmdpi.com

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) | Reference |

|---|---|---|---|---|

| Compound 15 | σ₁ | 1.6 | 886 | acs.orgnih.gov |

| Compound 15 | σ₂ | 1417 | acs.org | |

| Compound 6 | σ₁ | 1.85 ± 1.59 | 157 | nih.gov |

| Compound 6 | σ₂ | 291 ± 111 | nih.gov | |

| Lead Compound 8 | σ₁ | 3.8 | 432 | acs.orgnih.gov |

| Lead Compound 8 | σ₂ | 1643 | acs.org |

Benzylpiperazine derivatives have been investigated as inhibitors of various enzymes involved in disease pathology. These assays measure the ability of a compound to reduce the activity of a specific enzyme, often reported as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

A notable area of research is the development of selective histone deacetylase 6 (HDAC6) inhibitors for neurodegenerative diseases. nih.gov By combining the benzylpiperazine structure with hydroxamate-type HDAC6 inhibitors, researchers identified potent and selective compounds. nih.gov Compound 2 from this series showed an IC₅₀ of 0.11 µM for HDAC6, with significantly higher IC₅₀ values for HDAC1 (4.4 µM) and HDAC4 (4.4 µM), indicating strong selectivity. nih.gov

Other studies have explored benzylpiperazine derivatives as inhibitors for different enzymes. For example, derivatives have been designed as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in neurological and inflammatory disorders. researchgate.net Furthermore, hybrids of 2-pyridylpiperazine and other chemical moieties have been evaluated as dual inhibitors of cholinesterases (AChE, BChE) and β-secretase-1 (BACE-1), which are key targets in Alzheimer's disease. bohrium.com Compound 49 from this series was identified as a potent lead, with IC₅₀ values of 0.054 µM for hAChE, 0.787 µM for hBChE, and 0.098 µM for hBACE-1. bohrium.com Benzylpiperazines have also been shown to have an inhibitory effect on cytochrome P450 (CYP) isoenzymes, which is critical for assessing potential drug-drug interactions. researchgate.net

| Compound Series/Name | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Compound 2 | HDAC6 | 0.11 ± 0.013 μM | nih.gov |

| Compound 2 | HDAC1 | 4.4 ± 0.21 μM | nih.gov |

| Compound 49 | hAChE | 0.054 μM | bohrium.com |

| Compound 49 | hBChE | 0.787 μM | bohrium.com |

| Compound 49 | hBACE-1 | 0.098 μM | bohrium.com |

Cell-based assays bridge the gap between molecular target interaction and physiological response. They are used to assess a compound's effect on cellular functions, such as viability, proliferation, and protection against insults.

The neuroprotective potential of benzylpiperazine derivatives has been evaluated in various cell models. In one study, novel dicarbonyl piperazine derivatives were assessed for their ability to protect neuron-like PC12 cells from oxygen-glucose deprivation, a model for ischemic injury. researchgate.net Certain compounds, like 7o, demonstrated significant neuroprotective activity. researchgate.net

Conversely, the cytotoxicity of some benzylpiperazine derivatives has also been characterized. Studies on the H9c2 rat cardiac cell line showed that compounds like N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl) piperazine (TFMPP) induced concentration-dependent cell death. researchgate.netcore.ac.uk The half-maximum-effect concentrations (EC₅₀) were determined using assays that measure metabolic activity (MTT reduction) and lysosomal integrity (neutral red uptake). researchgate.netcore.ac.uk Further investigations revealed that the toxicity mechanism in cardiac and liver cells can involve ATP depletion, loss of mitochondrial membrane potential, and activation of caspases, which are enzymes involved in programmed cell death. srce.hr In neuronal cell lines like P19 and SH-SY5Y, TFMPP was found to be the most cytotoxic among the tested piperazine derivatives. diva-portal.org

| Compound | MTT Assay (mM) | Neutral Red Uptake Assay (mM) | Reference |

|---|---|---|---|

| BZP | 3.0 ± 0.3 | 2.8 ± 0.3 | researchgate.net |

| TFMPP | 1.1 ± 0.1 | 0.9 ± 0.1 | researchgate.net |

| MeOPP | 4.0 ± 0.2 | 3.8 ± 0.2 | researchgate.net |

| MDBP | 5.0 ± 0.3 | 4.6 ± 0.2 | researchgate.net |

Enzyme Inhibition Assays

In Vivo Studies in Animal Models

Following promising in vitro results, compounds are advanced to in vivo studies in animal models to evaluate their efficacy in a complex biological system and to understand their pharmacokinetic properties.

Animal models that mimic human diseases are essential for testing the therapeutic potential of new drug candidates.

Glaucoma: Glaucoma is a neurodegenerative disease often associated with elevated intraocular pressure (IOP). frontiersin.org Carbonic anhydrase inhibitors are a key class of drugs for treating glaucoma. researchgate.net Two series of 2-benzylpiperazine (B1268327) derivatives carrying a sulfamoylbenzamide group were synthesized and evaluated as carbonic anhydrase inhibitors. Some of these novel sulfonamides demonstrated significant IOP-lowering activity in an animal model of glaucoma, highlighting their potential as therapeutic agents. researchgate.net

Cerebral Ischemia: Animal models of stroke, such as the middle cerebral artery occlusion (MCAO) model in rats, are used to test neuroprotective agents. mdpi.com Dicarbonyl piperazine derivatives have shown efficacy in a rat focal cerebral ischemia model, where they reduced the volume of cerebral infarction. researchgate.net Another study investigated Sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000) (BZP), a compound that converts in vivo to 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP). frontiersin.org This compound exerted a potent neuroprotective effect against ischemic stroke in rats. frontiersin.org The enantiomers of a related compound, ZJM-289, were also shown to improve blood flow in an ischemic stroke model. researchgate.net

Tuberculosis: The development of new treatments for tuberculosis (TB) is a global health priority. nih.gov In a murine model of chronic TB, a spectinamide derivative containing a piperazine moiety, compound 1599, was evaluated as part of a combination regimen. elifesciences.org When delivered by inhalation, compound 1599 showed significant bactericidal effect in the lungs of infected mice. elifesciences.org It was also effective when delivered subcutaneously as part of a combination therapy with other anti-TB agents. elifesciences.org These findings support the development of piperazine-containing compounds for treating TB. elifesciences.org

Pharmacokinetic (PK) studies determine what the body does to a drug. These ADME (Absorption, Distribution, Metabolism, and Excretion) studies are critical for understanding a drug's disposition and for designing clinical trials. srce.hrpharmtech.com

A detailed preclinical PK study was conducted on Sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (BZP) and its active metabolite Br-NBP in rats and beagle dogs. frontiersin.org The study found that both BZP and its metabolite had a short elimination half-life. Following intravenous administration to rats, the compounds were rapidly and widely distributed to all examined tissues, with the highest concentrations found in the lung and kidney. frontiersin.org Notably, the brain distribution of the active metabolite was higher in rats with induced cerebral ischemia compared to normal rats. frontiersin.org The compound also exhibited dose-linear pharmacokinetics, and no significant accumulation was observed after multiple doses. frontiersin.org Plasma protein binding was high in rats but lower in beagle dogs and humans. frontiersin.org

In another study, the selective HDAC6 inhibitor KH-259, a benzylpiperazine derivative, was found to be CNS-penetrant after intraperitoneal administration in mice. nih.gov This was confirmed by the observation that the compound increased levels of acetylated α-tubulin (a downstream target of HDAC6) in the brain, indicating that it successfully crossed the blood-brain barrier to engage its target. nih.gov

| Parameter | Species | Finding | Reference |

|---|---|---|---|

| Half-life | Rat, Beagle Dog | Short elimination half-life for both BZP and Br-NBP. | frontiersin.org |

| Distribution | Rat | Rapid and wide tissue distribution. Highest concentrations in lung (BZP) and kidney (Br-NBP). | frontiersin.org |

| Brain Penetration | Rat (MCAO model) | Brain distribution of Br-NBP was higher in ischemic rats than in normal rats. | frontiersin.org |

| Accumulation | Rat, Beagle Dog | No significant accumulation after multiple doses. | frontiersin.org |

| Plasma Protein Binding (BZP) | Rat | 98.1–98.7% | frontiersin.org |

| Beagle Dog | 88.9–92.7% | frontiersin.org | |

| Human (in vitro) | 74.8–83.7% | frontiersin.org |

Behavioral and Pharmacodynamic Assessments in Animal Models

Preclinical evaluations in animal models are fundamental to characterizing the pharmacological profile of novel (S)-2-benzylpiperazine derivatives. These studies utilize a range of behavioral and pharmacodynamic assays to determine the central nervous system effects, potential therapeutic efficacy, and mechanisms of action of these compounds. Assessments typically include the evaluation of locomotor activity, motor coordination, antinociceptive properties in pain models, and subjective effects through drug discrimination paradigms.

Research into benzylpiperazine derivatives has revealed a class of compounds with diverse pharmacological activities. While the parent compound, N-benzylpiperazine (BZP), is known for its stimulant properties, which are qualitatively similar to amphetamine, its derivatives exhibit a wider range of effects. nih.govusdoj.gov BZP's stimulant action is linked to its ability to promote the release of dopamine (B1211576) and inhibit the reuptake of norepinephrine (B1679862) and serotonin (B10506). nih.gov Animal studies have consistently shown that BZP increases locomotor activity and substitutes for stimulants like amphetamine and cocaine in drug discrimination tests. nih.govusdoj.gov In contrast, investigations into its derivatives have identified compounds with distinct profiles, including potential analgesics that lack stimulant or sedative side effects.

One area of investigation focuses on benzylpiperazine derivatives as selective sigma-1 (σ1) receptor antagonists for the treatment of pain. acs.orgnih.gov The σ1 receptor is recognized for its role in modulating nociceptive signaling. nih.gov A derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (designated as compound 15), demonstrated significant antinociceptive and anti-allodynic effects in mouse models of inflammatory and neuropathic pain. acs.orgnih.gov Another σ1 receptor antagonist, the benzylpiperazine derivative SI 1/28, also proved effective in models of acute inflammatory pain and chronic neuropathy. mdpi.com

Behavioral studies on dibenzylpiperazine (DBZP), a common by-product of BZP synthesis, indicate it is a behaviorally active compound. nih.govnih.gov Unlike BZP, however, DBZP was found to produce dose-dependent decreases in locomotor activity in mice. nih.govnih.gov In drug discrimination studies, which assess the subjective effects of a compound, DBZP fully substituted for methamphetamine in trained rats, suggesting it shares some stimulus properties with psychostimulants. nih.govnih.gov

The following data tables summarize key findings from behavioral and pharmacodynamic assessments of various this compound derivatives in animal models.

Locomotor and Motor Coordination Effects

Evaluations of spontaneous locomotor activity and motor coordination are critical for identifying potential stimulant or sedative side effects. The rotarod assay is commonly used to assess motor impairment. acs.orgnih.gov

Several benzylpiperazine derivatives developed as potential analgesics have been shown to be devoid of motor-impairing effects at therapeutically relevant concentrations. Compound 15 did not impair locomotor responses or cause sedation in a rotarod assay. acs.orgnih.gov Similarly, the σ1 receptor antagonist SI 1/28 produced no significant changes in spontaneous ambulation or evoked locomotion in the rotarod test. mdpi.com In contrast, other derivatives, such as dibenzylpiperazine (DBZP) and 1-(3-methoxybenzyl) piperazine (m-MeO-BZP) , were found to decrease locomotor activity. nih.govnih.gov

| Compound | Animal Model | Behavioral Assay | Observed Effect | Citation |

|---|---|---|---|---|

| Compound 15 | Mouse | Rotarod Assay | No significant impairment of evoked locomotor activity | acs.orgnih.gov |

| SI 1/28 | Mouse | CLAMS / Rotarod Assay | No significant changes in spontaneous ambulation or evoked locomotion | mdpi.com |

| Dibenzylpiperazine (DBZP) | Mouse | Locomotor Activity Assay | Dose-dependent decrease in locomotor activity | nih.govnih.gov |

| 1-(3-methoxybenzyl) piperazine (m-MeO-BZP) | Mouse | Locomotor Activity Assay | Decreased locomotor activity | nih.gov |

| l-benzylpiperazine (BZP) | Mouse | Locomotor Activity Assay | Dose-dependent increase in locomotor activity | nih.gov |

Antinociceptive and Anti-Allodynic Effects

The efficacy of benzylpiperazine derivatives as potential analgesics has been tested in various pain models, including the formalin test for inflammatory pain and the chronic constriction injury (CCI) model for neuropathic pain. nih.govmdpi.com

Compound 15 produced dose-dependent antinociception in the mouse formalin assay and demonstrated anti-allodynic effects in the CCI model of neuropathic pain. nih.gov The derivative SI 1/28 was also effective, producing dose-dependent antinociception against visceral nociception and significantly reducing mechanical allodynia in the CCI model. mdpi.com In a direct comparison, SI 1/28 was found to be more efficacious in ameliorating mechanical allodynia than its parent compound, SI 1/13. mdpi.com

| Compound | Pain Model | Effect | Quantitative Data | Citation |

|---|---|---|---|---|

| Compound 15 | Mouse Formalin Assay (Inflammatory) | Dose-dependent antinociception | - | nih.gov |

| Compound 15 | Mouse CCI (Neuropathic) | Dose-dependent anti-allodynic effects | - | nih.gov |

| SI 1/28 | Mouse Formalin Assay (Inflammatory) | Dose-dependent antinociception | ED₅₀ = 13.2 mg/kg | mdpi.com |

| SI 1/28 | Mouse CCI (Neuropathic) | Significant reduction in mechanical allodynia | ~50-60% effective reversal at 10 mg/kg | mdpi.com |

Drug Discrimination and Reinforcing Properties

Drug discrimination assays are used to compare the subjective effects of a test compound to a known drug. In these studies, animals are trained to recognize the effects of a specific drug and will respond on a "drug-appropriate" lever when they experience similar interoceptive cues.

Dibenzylpiperazine (DBZP) fully substituted for methamphetamine, indicating it produces similar subjective effects to the psychostimulant. nih.gov It produced only partial, sub-threshold substitution for cocaine and MDMA. nih.gov In contrast, the parent compound l-benzylpiperazine (BZP) fully substituted for S(+)-MDMA. nih.gov Studies using conditioned place preference (CPP), an indicator of a drug's rewarding properties, found that neither DBZP nor SI 1/28 produced a place preference, suggesting a lower potential for reinforcement. nih.govmdpi.com

| Test Compound | Training Drug | Result | % Drug-Appropriate Responding | Citation |

|---|---|---|---|---|

| Dibenzylpiperazine (DBZP) | Methamphetamine | Full Substitution | 98% | nih.gov |

| Dibenzylpiperazine (DBZP) | Cocaine | Sub-threshold | 67% | nih.gov |

| Dibenzylpiperazine (DBZP) | MDMA | Sub-threshold | 60% | nih.gov |

| l-benzylpiperazine (BZP) | S(+)-MDMA | Full Substitution | >80% | nih.gov |

| 1-(3-methoxybenzyl) piperazine (m-MeO-BZP) | S(+)-MDMA | Partial Substitution | ~60% | nih.gov |

Pharmacodynamic Profile: Receptor Binding

The mechanism of action of these derivatives is often elucidated through radioligand binding assays that determine their affinity for specific receptors. For the novel analgesic derivatives, binding affinity for σ1 and σ2 receptors is of primary interest.

Compound 15 was identified as a potent and highly selective ligand for the σ1 receptor. nih.gov Its affinity for the σ1 receptor was significantly higher than for the σ2 receptor, showing a marked improvement in selectivity compared to its lead compound. nih.gov The derivative SI 1/28 also demonstrated high selectivity for the S1R over the S2R. mdpi.com

| Compound | σ₁ Receptor Affinity (Kᵢ, nM) | Selectivity Ratio (Kᵢ σ₂/Kᵢ σ₁) | Citation |

|---|---|---|---|

| Compound 15 | 1.6 | 886 | nih.gov |

| Lead Compound 8 | - | 432 | nih.gov |

| SI 1/28 | - | 423 | mdpi.com |

| Haloperidol (B65202) (Reference) | - | - | acs.org |

Future Perspectives in S 2 Benzylpiperazine Research

Rational Design of Highly Selective and Potent Ligands

The rational design of ligands derived from (S)-2-benzylpiperazine is a key area of future research, aiming to enhance potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how chemical modifications of the benzylpiperazine scaffold affect its interaction with receptors. nih.gov

A significant focus has been on developing selective ligands for sigma receptors (σR), which are implicated in various neurological and psychiatric disorders. Researchers have used lead compounds to systematically explore modifications to the benzylpiperazine structure. For instance, previous SAR studies indicated that adding a para-substituent to the secondary hydrophobic domain could boost affinity and selectivity for the σ1 receptor. nih.gov Subsequent research has focused on modifying other parts of the molecule, such as the linker chain and the primary hydrophobic domain, to further refine these properties. acs.org In one study, a series of new benzylpiperazinyl derivatives were designed and synthesized to target σ1 receptors, which are known to modulate pain signals. nih.gov This led to the identification of a compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15 in the study), which demonstrated a significantly high affinity for the σ1 receptor and a high selectivity over the σ2 receptor. nih.govacs.org

Another successful application of rational design involves histone deacetylase 6 (HDAC6) inhibitors. Most HDAC6 inhibitors have poor permeability across the blood-brain barrier (BBB) due to their polar nature. nih.gov To address this, a hybrid strategy was employed, combining the structural features of HDAC6 inhibitors with those of brain-penetrant histamine (B1213489) H1 receptor antagonists. Introducing a benzylpiperazine unit to the cap region of hydroxamate-type HDAC6 inhibitors resulted in isozyme-selective and CNS-penetrant compounds. nih.gov This approach highlights how the benzylpiperazine scaffold can act as an effective "shuttle" to deliver therapeutic moieties to the brain. nih.gov

The following table summarizes the binding affinities of selected benzylpiperazine derivatives designed for high selectivity.

| Compound | Target | Ki (nM) | Selectivity (Ki σ2/Ki σ1) | Reference |

| Lead Compound 8 | σ1 Receptor | --- | 432 | nih.govacs.org |

| 15 | σ1 Receptor | 1.6 | 886 | nih.govacs.org |

| 24 | σ1 Receptor | --- | 423 | nih.govacs.org |

Exploration of Novel Therapeutic Applications Beyond Current Scope

The versatility of the benzylpiperazine scaffold allows for its exploration in a wide range of therapeutic areas beyond its initial applications. While piperazine (B1678402) derivatives have been investigated for central nervous system disorders like psychosis and depression, new research is uncovering their potential in other domains. researchgate.net